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Compound of Interest

Compound Name: A-349821

Cat. No.: B605041 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of A-349821, a potent and

selective histamine H3 receptor antagonist and inverse agonist, for its application in

neuroscience research. This document details its mechanism of action, key quantitative data,

experimental protocols, and relevant signaling pathways.

Core Compound Profile
A-349821 is a non-imidazole compound recognized for its high affinity and selectivity for the

histamine H3 receptor.[1] It acts as both an antagonist, blocking the action of agonists, and an

inverse agonist, inhibiting the receptor's constitutive activity.[1] Its favorable pharmacokinetic

properties and ability to penetrate the brain make it a valuable tool for in vivo studies.[2]

Notably, its tritiated form, [3H]-A-349821, serves as a crucial radioligand for in vitro and in vivo

receptor occupancy and binding studies.[2][3]

Quantitative Data Summary
The following tables summarize the key quantitative parameters of A-349821, facilitating

comparative analysis of its binding affinity and functional potency across different species and

experimental conditions.

Table 1: Binding Affinity of A-349821
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Species Receptor Type Preparation Radioligand pKi

Rat Recombinant H3
Membranes from

C6 cells
[3H]-A-349821 9.4

Human Recombinant H3
Membranes from

C6 cells
[3H]-A-349821 8.8

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a

ligand for a receptor.[1]

Table 2: Functional Potency of A-349821

Assay Type Species Receptor Parameter Value

cAMP Formation Human Recombinant H3 pKb 8.2

cAMP Formation Rat Recombinant H3 pKb 8.1

[35S]-GTPγS

Binding
Human Recombinant H3 pKb 9.3

[35S]-GTPγS

Binding
Rat Recombinant H3 pKb 8.6

Calcium Levels Human Recombinant H3 pKb 8.3

Guinea Pig Ileum

Contraction
Guinea Pig Native H3 pA2 9.5

[3H]-Histamine

Release
Rat

Native H3

(Cortical

Synaptosomes)

pKb 9.2

Constitutive

GTPγS Binding
Rat H3 Receptor pEC50 9.1

Constitutive

GTPγS Binding
Human H3 Receptor pEC50 8.6
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pKb is the negative logarithm of the equilibrium dissociation constant of an antagonist,

indicating its potency. pA2 is the negative logarithm of the molar concentration of an antagonist

that produces a two-fold shift in the agonist concentration-response curve. pEC50 is the

negative logarithm of the molar concentration of an agonist that produces 50% of the maximal

possible effect.[1]

Experimental Protocols
Detailed methodologies for key experiments involving A-349821 are provided below.

In Vivo Receptor Occupancy Studies
This protocol is adapted from studies characterizing [3H]-A-349821 as a radiotracer for

assessing in vivo H3 receptor occupancy.[2][3]

Objective: To determine the in vivo occupancy of H3 receptors by A-349821 or other H3

receptor antagonists.

Materials:

[3H]-A-349821 (Radiotracer)

Male Sprague-Dawley rats (230-250 g)

Test compounds (e.g., A-349821, ABT-239)

Saline or appropriate vehicle

CO2 for anesthesia

Dry ice

Scintillation counter

Procedure:

Administer the test H3 receptor antagonist to rats at various doses.
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At a specified time post-administration, inject a tracer dose of [3H]-A-349821 (e.g., 1.5

µg/kg) via the tail vein.[2][3]

At the time of peak brain exposure, anesthetize the rats with CO2 and decapitate.[2]

Rapidly dissect the cerebral cortex and cerebellum. The cerebellum is used as a reference

region due to its low density of H3 receptors.[2]

Freeze the tissues on dry ice.

Homogenize the tissues and measure the radioactivity using a scintillation counter.

Calculate specific binding by subtracting the radioactivity in the cerebellum from that in the

cortex.

Determine H3 receptor occupancy by comparing the specific binding in antagonist-treated

animals to that in vehicle-treated animals.

Radioligand Binding Assays
These protocols are based on in vitro binding studies using [3H]-A-349821.[4]

Objective: To determine the affinity and density of H3 receptors in membrane preparations.

Materials:

Membrane preparations from cells expressing recombinant H3 receptors or from brain tissue

(e.g., rat or human cortex).

[3H]-A-349821

Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 0.1% BSA.

Non-specific binding control: 10 µM thioperamide.

Glass fiber filters (e.g., GF/B).

Scintillation fluid.
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Scintillation counter.

Saturation Binding Protocol:

Incubate varying concentrations of [3H]-A-349821 with a fixed amount of membrane protein

(e.g., 15-250 µg) in the assay buffer.[4]

For each concentration, prepare parallel tubes containing 10 µM thioperamide to determine

non-specific binding.[4]

Incubate for 60 minutes at 25°C.[4]

Terminate the reaction by rapid filtration through glass fiber filters.

Wash the filters with ice-cold buffer.

Measure the radioactivity on the filters using a scintillation counter.

Analyze the data using non-linear regression to determine the dissociation constant (Kd) and

maximum binding capacity (Bmax).

Competition Binding Protocol:

Incubate a fixed concentration of [3H]-A-349821 (e.g., 1.5 nM) with membrane preparations

in the presence of increasing concentrations of the competing ligand (e.g., A-349821).[4]

Define non-specific binding using 10 µM thioperamide.[4]

Incubate for 60 minutes at 25°C.[4]

Filter and wash as described for the saturation binding assay.

Measure radioactivity and analyze the data to determine the IC50 of the competing ligand,

from which the Ki can be calculated.

Signaling Pathways and Visualizations
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A-349821, as an H3 receptor antagonist/inverse agonist, modulates downstream signaling

cascades. The histamine H3 receptor is a G protein-coupled receptor (GPCR) that typically

couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in cyclic

AMP (cAMP) levels.

Canonical H3 Receptor Signaling
The following diagram illustrates the canonical signaling pathway of the H3 receptor and the

effect of A-349821.
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Caption: Canonical Histamine H3 Receptor Signaling Pathway.

D1-H3 Receptor Heteromerization and MAPK Pathway
Research has indicated that the histamine H3 receptor can form heteromers with the dopamine

D1 receptor, leading to a switch in signaling from the canonical Gi/o pathway to a Gs-

independent, Gi-dependent activation of the MAPK/ERK pathway.[5]
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Caption: D1-H3 Receptor Heteromer Signaling to the MAPK Pathway.

Conclusion
A-349821 is a versatile and potent tool for investigating the role of the histamine H3 receptor in

the central nervous system. Its well-characterized pharmacological profile, coupled with the

availability of its radiolabeled form, makes it suitable for a wide range of in vitro and in vivo

applications. This guide provides essential data and methodologies to support the effective use

of A-349821 in neuroscience research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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